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Introduction

SAGE-718 (dalzanemdor) is a novel, orally bioavailable, and brain-penetrant neuroactive
steroid in clinical development for the treatment of cognitive impairment associated with
neurodegenerative diseases.[1][2][3][4] It is a derivative of the endogenous brain cholesterol
metabolite 24(S)-hydroxycholesterol, which is known to be a positive allosteric modulator
(PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][5] SAGE-718 itself acts as a potent
and selective PAM at NMDA receptors, enhancing receptor function in the presence of the
endogenous agonists glutamate and glycine.[1][6] This mechanism is hypothesized to restore
normal NMDA receptor tone, which may be impaired in various neurological conditions.[1][7]

This technical guide provides a comprehensive overview of the binding affinity and kinetics of
SAGE-718 with the NMDA receptor, based on publicly available preclinical data. It includes a
summary of quantitative data, detailed experimental protocols, and visualizations of key
pathways and workflows.

Quantitative Data: Potentiation of NMDA Receptor
Subtypes

Direct binding affinity studies determining the inhibition constant (Ki) or dissociation constant
(Kd) for SAGE-718 at the NMDA receptor are not extensively available in the public domain.
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The primary characterization of SAGE-718's interaction with the NMDA receptor has been
through functional assays that measure the potentiation of receptor activity. The half-maximal
effective concentration (EC50) is a key parameter derived from these studies, indicating the
concentration of SAGE-718 required to elicit 50% of its maximal effect.

The following table summarizes the EC50 values for SAGE-718 across different NMDA
receptor subtypes, as determined by electrophysiological studies on HEK cells expressing
recombinant human NMDA receptors.

NMDA Receptor Emax (% increase

Subtype ECS0 (nM) over vehicle) Hill Slope (h)
GIuN1/GIuN2A 86 (56—130) 310 (280-350) 1.4
GIuN1/GIluN2B 79 (42-150) 370 (320-410) 0.7
GIuN1/GluN2C 150 (63-350) 86 (62—-110) 2 (constrained)
GIuN1/GIuN2D 430 (170-1100) 130 (90-170) 1.5
GIuN1/GIuN2A

(Voltage Clamp)

46 (32-67)

250 (210-280)

2 (constrained)

Evoked EPSPs (Rat

47 (25-890)

330 (140-520)

Striatal Neurons)

Data sourced from Hill et al. (2022) as reported in Beckley et al. (2024) and direct findings from
Beckley et al. (2024).[38][9]

NMDA Receptor Signaling Pathway and SAGE-718's
Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity,
learning, and memory. Its activation requires the binding of both glutamate and a co-agonist,
typically glycine or D-serine. The channel is also subject to a voltage-dependent block by
magnesium ions (Mg2+) at resting membrane potential. Depolarization of the postsynaptic
membrane relieves this block, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions,
and the efflux of potassium (K+) ions.
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SAGE-718, as a positive allosteric modulator, does not activate the NMDA receptor directly.
Instead, it binds to a site on the receptor that is distinct from the agonist binding sites. This
binding event is thought to increase the probability of the channel opening when the agonist
and co-agonist are bound, thereby potentiating the receptor's response to endogenous

neurotransmitters.[1][6]
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NMDA Receptor Signaling and SAGE-718 Modulation.

Experimental Protocols
Determination of SAGE-718 Potency using Automated
Patch-Clamp Electrophysiology

This protocol describes the methodology used to determine the EC50 values of SAGE-718 on
different NMDA receptor subtypes.

1. Cell Culture and Receptor Expression:
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Human Embryonic Kidney (HEK) cells stably expressing specific recombinant human NMDA
receptor subunit combinations (e.g., GIuN1/GluN2A, GIuN1/GIuN2B, etc.) are cultured under
standard conditions.

. Automated Patch-Clamp Recordings:

An automated patch-clamp platform (e.g., lonWorks Barracuda) is utilized for high-
throughput electrophysiological recordings.

Cells are plated onto specialized microfluidic plates.
Whole-cell voltage-clamp recordings are established.
. Ligand and Compound Application:

The external solution contains a sub-saturating concentration of glutamate (e.g., 0.8 uM) and
a saturating concentration of glycine (e.g., 50 uM) to elicit baseline NMDA receptor currents.

A range of concentrations of SAGE-718 is applied to the cells.
. Data Acquisition and Analysis:

NMDA receptor-mediated currents are recorded in response to agonist application in the
presence of different concentrations of SAGE-718.

The peak current amplitude is measured for each concentration.
The percentage increase in current amplitude over the vehicle control is calculated.

A concentration-response curve is generated by plotting the percentage potentiation against
the logarithm of the SAGE-718 concentration.

The EC50, Emax (maximal effect), and Hill slope are determined by fitting the data to a four-
parameter logistic equation.
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Workflow for Determining SAGE-718 Potency.
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Representative Radioligand Binding Assay for NMDA
Receptor Affinity

While specific binding affinity (Ki, Kd) and kinetic (kon, koff) data for SAGE-718 are not publicly
available, a competitive radioligand binding assay is a standard method to determine such
parameters. The following is a representative protocol.

1. Membrane Preparation:

« Rat brain cortices, a rich source of NMDA receptors, are homogenized in an ice-cold buffer
(e.g., 50 mM Tris-HCI, pH 7.4).

e The homogenate is centrifuged to pellet the cell membranes.

o The membrane pellet is washed and resuspended in the assay buffer.

e Protein concentration is determined using a standard assay (e.g., BCA).
2. Competitive Binding Assay:

e The assay is performed in a 96-well plate format.

o Each well contains the prepared brain membranes, a radiolabeled ligand that binds to the
NMDA receptor (e.g., [BHJMK-801 for the ion channel site), and either buffer (for total
binding), a high concentration of an unlabeled competitor (for non-specific binding), or
varying concentrations of the test compound (SAGE-718).

e The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:

e The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the
membranes with the bound radioligand.

o The filters are washed with ice-cold buffer to remove unbound radioligand.

o The radioactivity retained on the filters is measured using a liquid scintillation counter.
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4. Data Analysis:

e The specific binding is calculated by subtracting the non-specific binding from the total
binding.

e The percentage of specific binding is plotted against the concentration of the test compound.

e The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of
the radioligand) is determined.

e The Ki is calculated from the IC50 using the Cheng-Prusoff equation, which also takes into
account the concentration and Kd of the radioligand.

Conclusion

SAGE-718 is a potent positive allosteric modulator of NMDA receptors, with demonstrated
activity across multiple GIuN2 subunits.[8] The available quantitative data, primarily in the form
of EC50 values from functional assays, indicates that SAGE-718 enhances NMDA receptor-
mediated currents at nanomolar concentrations. While direct binding affinity and kinetic data
are not yet in the public domain, the characterization of its potentiation effects provides a strong
basis for its ongoing clinical development in disorders associated with NMDA receptor
hypofunction. The experimental protocols outlined in this guide provide a framework for
understanding how the potency of SAGE-718 is determined and how its binding affinity could
be further investigated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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